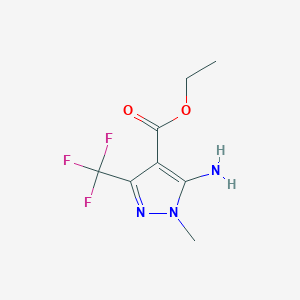

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.: 317806-48-7

Cat. No.: VC2211588

Molecular Formula: C8H10F3N3O2

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317806-48-7 |

|---|---|

| Molecular Formula | C8H10F3N3O2 |

| Molecular Weight | 237.18 g/mol |

| IUPAC Name | ethyl 5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H10F3N3O2/c1-3-16-7(15)4-5(8(9,10)11)13-14(2)6(4)12/h3,12H2,1-2H3 |

| Standard InChI Key | IWQHUGBVQYUXER-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)N |

Introduction

Chemical Identity and Structural Characterization

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is characterized by a pyrazole heterocyclic core with four specific functional groups strategically positioned around the ring. The compound possesses the following fundamental chemical and physical properties:

| Property | Value |

|---|---|

| CAS Number | 317806-48-7 |

| Molecular Formula | C8H10F3N3O2 |

| Molecular Weight | 237.18 g/mol |

| Physical Form | Solid |

| Classification | Heterocyclic Building Block |

| IUPAC Name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

The molecular structure features a 1H-pyrazole ring with four key substituents:

-

An amino group (-NH2) at position 5

-

A methyl group (-CH3) at position 1 (attached to nitrogen)

-

A trifluoromethyl group (-CF3) at position 3

-

An ethyl carboxylate group (-COOC2H5) at position 4

The presence of these specific functional groups, particularly the trifluoromethyl moiety, significantly influences the compound's chemical behavior, reactivity patterns, and potential biological activities .

Significance in Heterocyclic Chemistry

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate belongs to the broader family of fluoroalkylated pyrazoles, which have emerged as promising candidates for drug development and agricultural applications. The integration of fluorine atoms through the trifluoromethyl group is a strategic modification that can enhance several pharmacologically relevant properties.

Fluoroalkylated pyrazoles are recognized as promising drug and herbicide candidates, with some derivatives already finding practical applications in these fields . The trifluoromethyl group serves several important functions in medicinal chemistry:

-

Increased metabolic stability by resisting enzymatic degradation

-

Enhanced lipophilicity, potentially improving membrane permeability

-

Altered electronic properties of the molecule, affecting binding interactions

-

Increased bioavailability and target selectivity

The unique combination of an amino group at position 5 and a trifluoromethyl group at position 3 creates a distinctive electronic environment within the pyrazole ring, potentially influencing intermolecular interactions critical for biological activity .

Structural Relationships and Conformational Properties

Crystal structure studies of related trifluoromethylated pyrazoles reveal important conformational characteristics that may be relevant to understanding the behavior of Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. In similar compounds, the CF3 group demonstrates rotational flexibility with respect to the pyrazole ring, with the displacement of fluorine atoms varying significantly based on electronic and steric factors.

The ethyl carboxylate group in related compounds tends to adopt a nearly planar conformation with the pyrazole ring, with dihedral angles typically in the range of 10-15° . This conformational preference may influence the compound's ability to interact with biological targets and participate in hydrogen bonding networks.

In the crystal packing of related compounds, molecules often form characteristic hydrogen-bonded dimers through C-H⋯O interactions, particularly involving the ethyl carboxylate group . These intermolecular interactions may influence the compound's physical properties and crystal structure.

The amino group at position 5 likely contributes to hydrogen bonding capabilities, potentially enhancing solubility in polar solvents and facilitating interactions with biological macromolecules such as proteins and nucleic acids .

The specific combination of the trifluoromethyl group at position 3 and the amino group at position 5 in Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate may confer unique biological activities that warrant further investigation. The compound's structural features suggest potential applications in developing new antimicrobial, anti-inflammatory, or agricultural agents .

Applications in Synthetic Organic Chemistry

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a versatile heterocyclic building block in synthetic organic chemistry, offering multiple sites for further functionalization and elaboration. This compound can function as a valuable intermediate in the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

The key functional groups present in the molecule provide diverse opportunities for chemical transformation:

-

The amino group at position 5 can participate in various reactions:

-

Diazotization followed by various coupling reactions

-

Acylation to form amide derivatives

-

Conversion to other nitrogen-containing functional groups

-

-

The ethyl carboxylate group at position 4 allows for:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to other esters

-

Reduction to alcohols or aldehydes

-

Conversion to amides, ketones, or other carboxylic acid derivatives

-

-

The pyrazole N-H position (when deprotonated) provides opportunities for:

-

N-alkylation with various electrophiles

-

Formation of metal complexes

-

These transformations can lead to diverse derivatives with potentially enhanced biological activities or specific physicochemical properties tailored for particular applications .

Future Research Directions

The unique structural features and potential applications of Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate suggest several promising avenues for future research:

-

Comprehensive structural analysis through X-ray crystallography to determine precise bond angles, conformational preferences, and intermolecular interactions

-

Development of efficient and scalable synthetic routes specifically optimized for this compound

-

Systematic biological evaluation to determine its spectrum of activity against various pathogens, inflammatory targets, or agricultural pests

-

Structure-activity relationship studies through the synthesis and testing of analogues with modifications at various positions

-

Investigation of potential applications in materials science, particularly in areas where fluorinated heterocycles have shown promise

The integration of computational approaches with experimental studies could accelerate the exploration of this compound's properties and potential applications, particularly in medicinal chemistry and agrochemical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume